N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is C21H17Cl2FN4O2S . Its molecular weight is approximately 479.364 g/mol . The compound exhibits a unique arrangement of functional groups, which likely contributes to its biological activity .
Scientific Research Applications
Radioligand Development for PET Imaging
Research on compounds similar to N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide includes the development of selective radioligands for positron emission tomography (PET) imaging. A study by Dollé et al. (2008) discussed the synthesis of DPA-714, a compound designed for in vivo imaging of the translocator protein (18 kDa) using PET. The study highlights the potential of such compounds in developing diagnostic tools for neuroinflammation and related disorders.
Adenosine Receptor Affinity
Compounds within the triazolopyrimidine class have also been evaluated for their affinity towards adenosine receptors, which are critical in various physiological processes. Betti et al. (1999) synthesized new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, demonstrating significant selectivity and affinity for the A1 adenosine receptor subtype. This research underscores the therapeutic potential of these compounds in cardiovascular, neurological, and renal functions.
Heterocyclic Compound Synthesis
The utility of triazolopyrimidines in synthesizing novel heterocyclic compounds with potential biological activities is another area of research. Studies have explored the synthesis of diverse derivatives with antimicrobial, antitumor, and anti-inflammatory properties. For instance, Fadda et al. (2017) discussed the synthesis of innovative heterocycles incorporating a thiadiazole moiety, highlighting the methodological advancements and the broad applicability of such compounds in developing new therapeutic agents.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3S/c1-32-18-8-5-15(11-19(18)33-2)9-10-25-20(31)13-34-23-21-22(26-14-27-23)30(29-28-21)12-16-3-6-17(24)7-4-16/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXBJAWIZLJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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